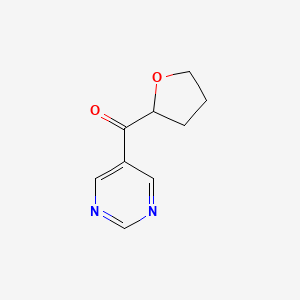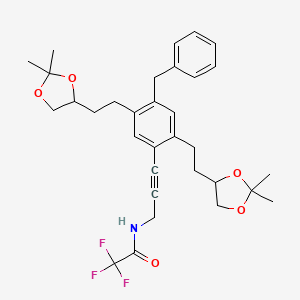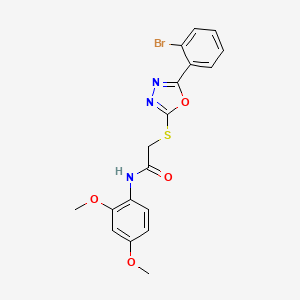![molecular formula C15H13BrClN3 B11780128 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a bromine atom at the second position, a chlorine atom at the fifth position of the benzimidazole ring, and a dimethylaniline group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves multiple steps One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell function and growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(5-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Bromo-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Iodo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the dimethylaniline group, can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H13BrClN3 |
|---|---|
Peso molecular |
350.64 g/mol |
Nombre IUPAC |
2-bromo-4-(6-chloro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H13BrClN3/c1-20(2)14-6-3-9(7-11(14)16)15-18-12-5-4-10(17)8-13(12)19-15/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
WLAOAWQOUOHWNW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)


![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)



![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)


